4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide
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Overview
Description
4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide is an organic compound with the molecular formula C11H14BrNO2S. It is a white to yellow solid and is primarily used in chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide typically involves the bromination of N-cyclopropyl-N,3-dimethylbenzenesulfonamide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine, which is a hazardous substance .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfonamide group can interact with biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-cyclopropyl-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a dimethyl group.
N-cyclopropyl-4-bromo-3-methylbenzenesulfonamide: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .
Properties
Molecular Formula |
C11H14BrNO2S |
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Molecular Weight |
304.21 g/mol |
IUPAC Name |
4-bromo-N-cyclopropyl-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c1-8-7-10(5-6-11(8)12)16(14,15)13(2)9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
DTNWXDMCPSHLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CC2)Br |
Origin of Product |
United States |
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